

Application Notes and Protocols for the OD36 In Vivo Mouse Model

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: OD36
Cat. No.: B15542864

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing an in vivo mouse model to evaluate the efficacy of **OD36**, a potent and novel RIPK2 inhibitor. The primary application discussed is in an acute inflammatory setting, specifically a muramyl dipeptide (MDP)-induced peritonitis model. This model is relevant for studying the role of the NOD2-RIPK2 signaling pathway in inflammatory responses and for the preclinical assessment of RIPK2 inhibitors in the context of inflammatory diseases such as Inflammatory Bowel Disease (IBD).

Introduction to OD36 and RIPK2

OD36 is a powerful inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with an IC₅₀ of 5.3 nM.[1] RIPK2 is a crucial kinase that transduces signals from the intracellular peptidoglycan sensors, NOD1 and NOD2.[2] This signaling cascade leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines and chemokines.[2] Dysregulation of the NOD2-RIPK2 pathway has been linked to several inflammatory conditions, making RIPK2 a compelling therapeutic target.[2] **OD36** has also been shown to inhibit ALK2, a kinase implicated in other diseases.[1]

Application: MDP-Induced Peritonitis Mouse Model

This in vivo model is designed to induce a localized, acute inflammatory response in the peritoneum of mice through the administration of Muramyl Dipeptide (MDP), a component of bacterial cell walls that is recognized by NOD2. The model allows for the assessment of the anti-inflammatory effects of compounds like **OD36** by measuring the reduction in cellular infiltration into the peritoneal cavity.^{[1][2]}

Key Features of the Model:

- **Acute Inflammation:** The model induces a rapid and measurable inflammatory response.
- **Target-Specific:** The use of MDP specifically activates the NOD2-RIPK2 pathway.
- **Quantitative Endpoints:** Cellular infiltration and gene expression changes provide robust quantitative data.

Quantitative Data Summary

The following tables summarize the quantitative data from a representative study using the **OD36** in an MDP-induced peritonitis model.

Table 1: Effect of **OD36** on MDP-Induced Cellular Infiltration in Peritoneal Lavage Fluid

Treatment Group	Dose (mg/kg)	Total White Blood Cells (WBC) (cells/mL)	Neutrophils (cells/mL)	Lymphocytes (cells/mL)
Vehicle	-	Increased	Significantly Increased	Increased
OD36	6.25	Significantly Reduced	Significantly Reduced	Reduced
Gefitinib (Reference)	6.25	Reduced	Reduced	Reduced

Note: This table is a qualitative summary based on the provided search results. "Increased" and "Reduced" are relative to a non-MDP treated control group, while "Significantly" indicates a statistically significant change.

Table 2: Effect of **OD36** on Gene Expression in Peritoneal Infiltrate

Gene Category	Target Genes	Expression Change with OD36
RIPK2 Activation Markers	Examples: Ripk2, Nod2	Decreased
Pro-inflammatory Cytokines	Examples: Tnf, Il6, Il1b	Decreased
Chemokines	Examples: Ccl2, Cxcl1	Decreased

Note: This table is a qualitative summary. The search results state that **OD36** reduced the expression of these gene categories more effectively than the reference compound Gefitinib.[\[2\]](#)

Experimental Protocols

Protocol 1: MDP-Induced Peritonitis in Mice

This protocol details the steps for inducing peritonitis in mice and administering the test compound **OD36**.

Materials:

- C57BL/6 mice[\[1\]](#)
- **OD36** (HY-19628 or equivalent)[\[1\]](#)
- Muramyl Dipeptide (MDP)
- Vehicle for **OD36** (e.g., appropriate solvent)
- Sterile Phosphate-Buffered Saline (PBS)
- Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

- **Animal Acclimation:** Acclimate C57BL/6 mice to the facility for at least one week before the experiment.
- **Grouping:** Randomly assign mice to treatment groups (e.g., Vehicle, **OD36**, Reference compound).
- **Compound Preparation:** Prepare a solution of **OD36** in a suitable vehicle at the desired concentration for a 6.25 mg/kg dose.[1]
- **Compound Administration:** Administer the prepared **OD36** solution or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to MDP administration.[1][2]
- **MDP Induction:** Prepare a solution of MDP in sterile PBS.
- **MDP Administration:** Inject 150 µg of MDP intraperitoneally into each mouse (except for a negative control group).[2]
- **Incubation:** Allow the inflammatory response to develop for 4 hours.[2]
- **Endpoint Analysis:** Proceed with peritoneal lavage collection for cellular analysis and/or RNA extraction from the cellular infiltrate for gene expression analysis.

Protocol 2: Peritoneal Lavage and Cell Counting

This protocol describes the collection of peritoneal cells to quantify the inflammatory infiltrate.

Materials:

- Sterile PBS
- Syringes and needles
- Centrifuge tubes
- Hemocytometer or automated cell counter
- Microscope

- Cell staining solutions (e.g., Wright-Giemsa stain) for differential cell counting

Procedure:

- Euthanasia: Euthanize the mice according to approved institutional guidelines.
- Peritoneal Lavage: Expose the peritoneal cavity and inject 5-10 mL of cold, sterile PBS. Gently massage the abdomen to dislodge cells.
- Cell Collection: Aspirate the peritoneal fluid containing the inflammatory cells and transfer it to a centrifuge tube.
- Cell Pelleting: Centrifuge the collected fluid to pellet the cells.
- Resuspension: Discard the supernatant and resuspend the cell pellet in a known volume of PBS.
- Total Cell Count: Determine the total number of white blood cells using a hemocytometer or an automated cell counter.
- Differential Cell Count: Prepare a cytospin or smear of the cell suspension on a microscope slide. Stain the cells with Wright-Giemsa stain and perform a differential count of neutrophils, lymphocytes, macrophages, etc., under a microscope.

Protocol 3: RNA Extraction and qRT-PCR Analysis

This protocol outlines the analysis of gene expression changes in the peritoneal infiltrate.

Materials:

- RNA extraction kit
- Reverse transcription kit
- qPCR master mix
- Primers for target genes (e.g., Ripk2, Tnf, Il6, Ccl2) and a housekeeping gene (e.g., Gapdh, Actb)

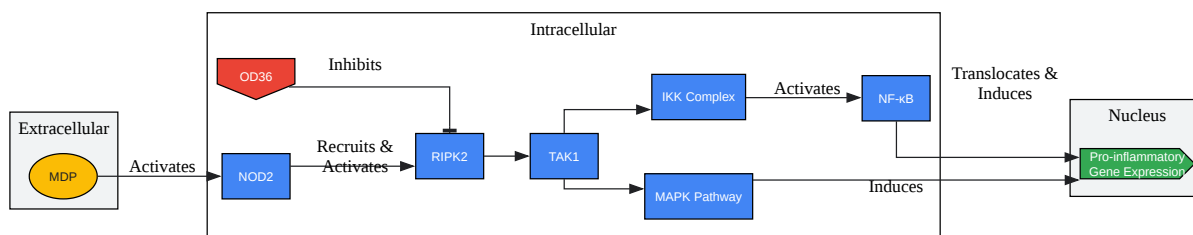
- qPCR instrument

Procedure:

- RNA Extraction: Extract total RNA from the pelleted peritoneal cells using a commercial RNA extraction kit according to the manufacturer's instructions.
- RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative Real-Time PCR (qRT-PCR):
 - Prepare the qPCR reaction mix containing cDNA, primers for the target and housekeeping genes, and the qPCR master mix.
 - Perform the qPCR reaction using a thermal cycler.
 - Analyze the results using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression between the treatment groups.

Visualizations

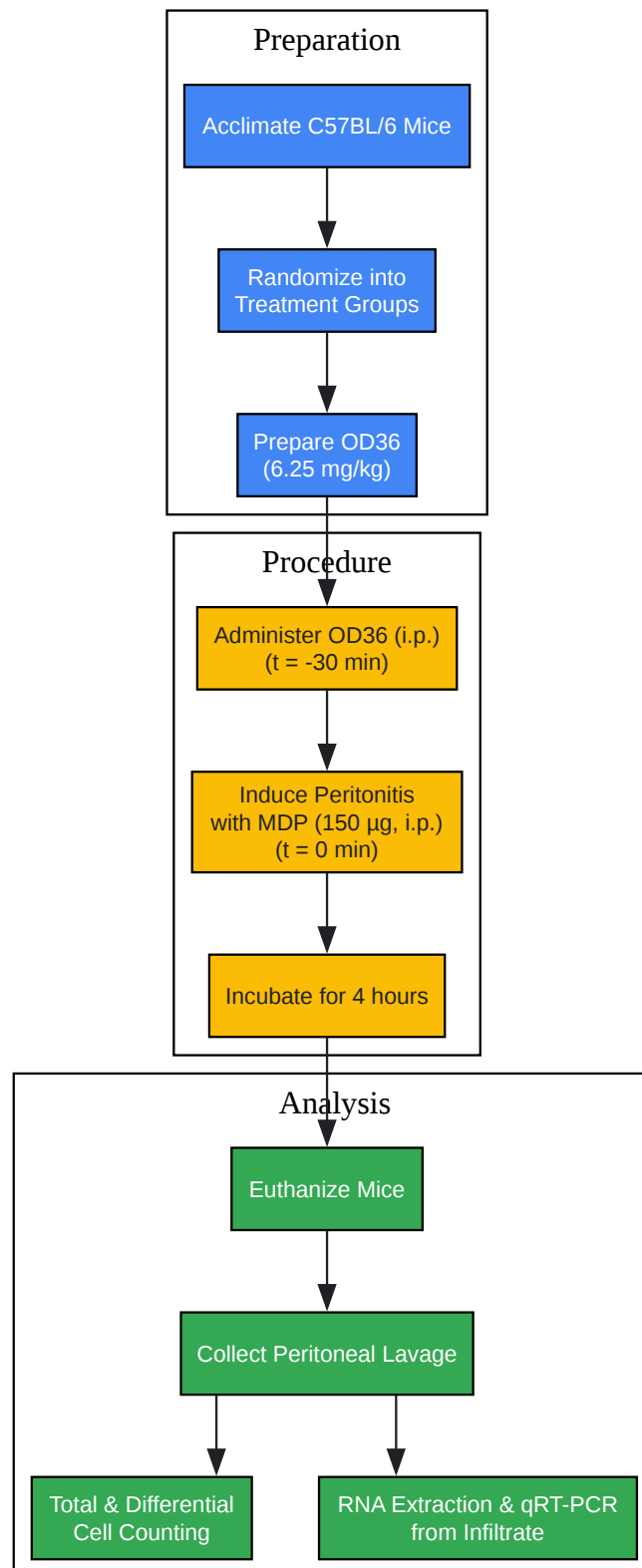
Signaling Pathway



[Click to download full resolution via product page](#)

Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of **OD36**.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the **OD36** in vivo MDP-induced peritonitis model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- To cite this document: BenchChem. [Application Notes and Protocols for the OD36 In Vivo Mouse Model]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15542864/docs#application-notes-and-protocols-for-the-od36-in-vivo-mouse-model\]](https://www.benchchem.com/product/b15542864/docs#application-notes-and-protocols-for-the-od36-in-vivo-mouse-model)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check